Cefdaloxime
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Overview
Description
Cefdaloxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria. The compound is characterized by its methoxymethyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino side-groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefdaloxime is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of side chains: The methoxymethyl and thiazolyl side chains are introduced through specific chemical reactions.
Hydroxyimino group addition: This group is added to enhance the antibacterial activity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Cefdaloxime undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Cefdaloxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-lactam ring chemistry and its reactivity.
Biology: Employed in studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its efficacy against various bacterial infections, including those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations
Mechanism of Action
Cefdaloxime is compared with other third-generation cephalosporins such as cefpodoxime and cefuroxime. While all these compounds share a similar β-lactam ring structure, this compound is unique due to its specific side chains, which confer distinct antibacterial properties .
Comparison with Similar Compounds
Cefpodoxime: Known for its effectiveness against respiratory tract infections.
Cefuroxime: Commonly used to treat urinary tract infections and respiratory infections
Cefdaloxime stands out due to its enhanced stability against β-lactamase enzymes, making it effective against a broader range of bacterial strains .
Properties
CAS No. |
80195-36-4 |
---|---|
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
HOGISBSFFHDTRM-RWFJUVPESA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Isomeric SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; _x000B_[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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